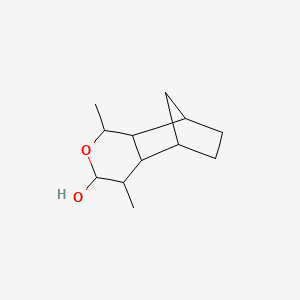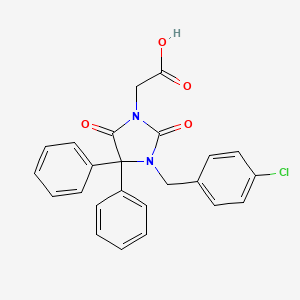
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane is a macrocyclic compound with a unique structure that includes both oxygen and sulfur atoms in its ring. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane typically involves the reaction of appropriate diols and dithiols under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the atoms in the ring is replaced by another atom or group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties
Mechanism of Action
The mechanism by which 8-Methyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable complexes. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
8-Methyl-1,4-dioxa-7,10-dithiacyclododecane can be compared with other similar macrocyclic compounds such as:
1,4-Dioxa-7,10-dithiacyclododecane: Similar in structure but lacks the methyl group.
1,4-Dioxa-7,11-dithiacyclotridecan-9-one: Contains an additional oxygen atom and a different ring size.
Properties
CAS No. |
141522-21-6 |
|---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
8-methyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C9H18O2S2/c1-9-8-12-6-4-10-2-3-11-5-7-13-9/h9H,2-8H2,1H3 |
InChI Key |
WURAFDAMZJGMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCOCCOCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


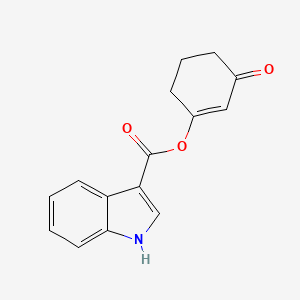



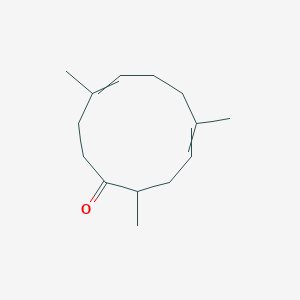
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
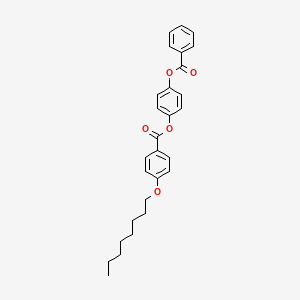
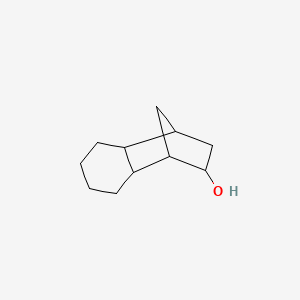
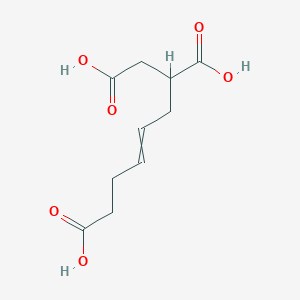
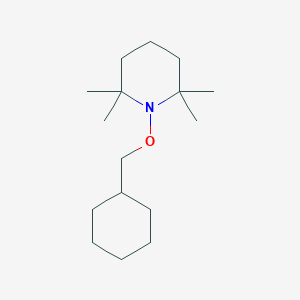
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
